

An In-depth Technical Guide to 3-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxypyrazine-2-carboxylic acid

Cat. No.: B1581343

[Get Quote](#)

CAS Number: 20737-42-2

This technical guide provides a comprehensive overview of **3-Hydroxypyrazine-2-carboxylic acid**, intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis protocols, known biological relevance, and spectroscopic data.

Core Compound Properties

3-Hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine ring substituted with hydroxyl and carboxylic acid functional groups.^[1] It exists in tautomeric equilibrium with its keto form, 3-oxo-3,4-dihydropyrazine-2-carboxylic acid. This compound is a valuable intermediate in organic synthesis and a known metabolite in biological systems.^{[2][3]}

Physicochemical Data

The fundamental properties of **3-Hydroxypyrazine-2-carboxylic acid** are summarized in the table below.

Property	Value	Source
IUPAC Name	3-hydroxypyrazine-2-carboxylic acid	[4]
Synonyms	2-Hydroxy-3-pyrazinecarboxylic acid, 3-Oxo-3,4-dihydropyrazine-2-carboxylic acid	[1][5]
CAS Number	20737-42-2	[4][6][7]
Molecular Formula	C ₅ H ₄ N ₂ O ₃	[1][4][8]
Molecular Weight	140.10 g/mol	[4][7]
Melting Point	218-220 °C	[6]
Density	1.63 ± 0.1 g/cm ³ (Predicted)	[6]
InChI	InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10)	[4]
SMILES	C1=CN=C(C(=N1)C(=O)O)O	[4]

Synthesis and Purification

The compound can be synthesized from commercially available precursors. A common laboratory-scale method involves the diazotization of 3-aminopyrazine-2-carboxylic acid followed by hydrolysis.

Experimental Protocol: Synthesis from 3-Aminopyrazine-2-carboxylic Acid

This protocol is adapted from a described synthetic method.[6]

- **Dissolution:** Dissolve 3-aminopyrazine-2-carboxylic acid (6.95 g, 0.05 mol) in a prepared solution of water (55 mL) and 3.75 M sulfuric acid (55 mL).[6]
- **Heating:** Gently heat the mixture to 50 °C to ensure complete dissolution.[6]

- **Diazotization:** Slowly add a solution of sodium nitrite (0.06 mol) in 18.5 mL of water. During the addition, maintain the reaction temperature between 10-16 °C.[6] After the addition is complete, cool the mixture to 12 °C.[6]
- **Hydrolysis:** Heat the reaction mixture to boiling over a period of 30 minutes to facilitate the hydrolysis of the diazonium salt.[6]
- **Isolation of Crude Product:** Cool the mixture to room temperature. The crude product will precipitate as a yellow solid. Collect the solid by filtration.[6]
- **Purification (Step 1):** Dissolve the collected solid in a dilute aqueous solution of sodium bicarbonate.[6]
- **Purification (Step 2):** Acidify the solution with 10% hydrochloric acid to precipitate the carboxylic acid product.[6]
- **Final Collection:** Collect the purified product by filtration. The product can be further purified by recrystallization from water to yield a yellow-orange crystalline solid (Expected yield: ~58%).[6]



Figure 1: General Synthesis Workflow

[Click to download full resolution via product page](#)

Figure 1: General Synthesis Workflow

Biological Activity and Significance

While derivatives of pyrazine-2-carboxylic acid are known for a range of biological activities, including antimycobacterial and antifungal effects, the specific mechanism of action for **3-Hydroxypyrazine-2-carboxylic acid** itself is not well-defined in public literature.[3][9] Its primary significance lies in its role as a major metabolite of Pyrazinamide (PZA), a first-line medication for treating tuberculosis.[3][10]

Metabolic Pathway of Pyrazinamide

Pyrazinamide is a prodrug that requires metabolic activation to exert its therapeutic effect.[3][9]

- Activation: Inside *Mycobacterium tuberculosis*, the bacterial enzyme pyrazinamidase (PncA) converts PZA into its active form, pyrazinoic acid (POA).[3]
- Action: POA disrupts the membrane potential and essential cellular functions of the bacterium, particularly in the acidic environment of tuberculous lesions.[3]
- Detoxification: In the host, pyrazinoic acid is metabolized further by the hepatic enzyme xanthine oxidase. This hydroxylation step produces 5-hydroxypyrazine-2-carboxylic acid (a tautomer of the title compound), which is more polar and readily excreted.[3] This final step is generally considered a detoxification pathway.[3]

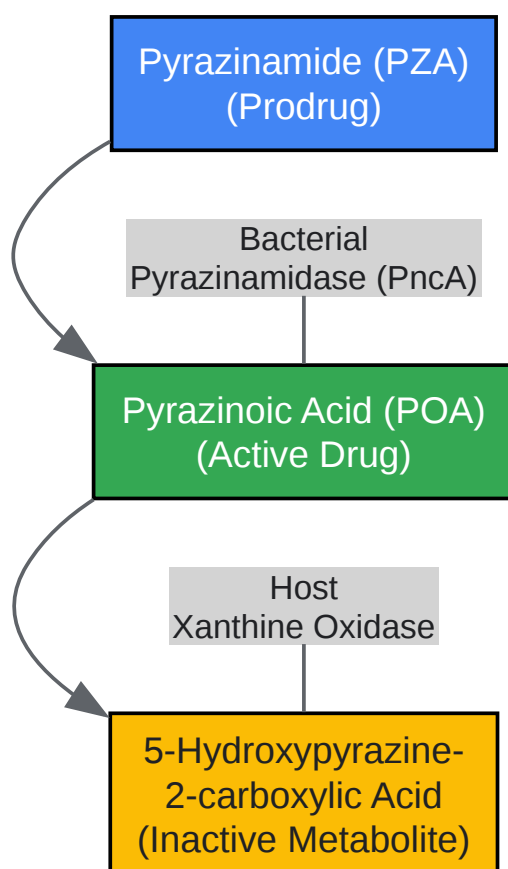


Figure 2: Metabolic Pathway of Pyrazinamide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 20737-42-2: 3-oxo-3,4-dihydropyrazine-2-carboxylic acid [cymitquimica.com]
- 2. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Hydroxypyrazine-2-carboxylic acid | C₅H₄N₂O₃ | CID 565962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypyrazine-2-carboxamide—Indication, Mechanism of action, Preparation etc._Chemicalbook [chemicalbook.com]
- 6. 20737-42-2 | CAS DataBase [chemicalbook.com]
- 7. 3-Hydroxypyrazine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxypyrazine-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581343#3-hydroxypyrazine-2-carboxylic-acid-cas-number-20737-42-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com